molecular formula C9H9N3OS B078216 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 14132-86-6

4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B078216
CAS RN: 14132-86-6
M. Wt: 207.25 g/mol
InChI Key: AORBDCJKXDLPCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol and its derivatives often involves multi-step chemical reactions. For instance, Singh and Kandel (2013) describe the synthesis of a basic nucleus of a similar compound, 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol, via cyclisation of potassium dithiocarbazinate with hydrazine hydrate (Singh & Kandel, 2013). Another study by Arfan et al. (2018) discusses the transformation of 4-methoxybenzoic acid through various chemical processes to yield S-alkylated derivatives of 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol (Arfan et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. Düğdü et al. (2013) conducted a comprehensive analysis combining X-ray crystallography and theoretical methods to infer the molecular geometry of a similar triazole compound (Düğdü et al., 2013).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, such as alkylation, cyclization, and condensation, to form new derivatives with different properties. For example, Wurfer and Badea (2021) described the alkylation of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol to produce new compounds (Wurfer & Badea, 2021).

Physical Properties Analysis

The physical properties of these compounds, including melting points, are typically determined using chromatographic methods like TLC and spectroscopic methods like IR and NMR, as detailed by Singh and Kandel (2013) (Singh & Kandel, 2013).

Chemical Properties Analysis

The chemical properties of 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol derivatives are diverse, including their reactivity in various chemical reactions and potential biological activities. For instance, Arfan et al. (2018) explored the cholinesterase inhibitory potential of S-alkylated derivatives, highlighting their potential in biological applications (Arfan et al., 2018).

Scientific Research Applications

  • Cholinesterase Inhibitors :

    • A study synthesized and evaluated a series of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. These compounds showed promising inhibitory potential against AChE and BChE enzymes and possessed anti-proliferative activities. In silico analysis also supported the bioactivity statistics (Arfan et al., 2018).
  • Alkylation and Structural Analysis :

    • Research focused on the alkylation of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol to produce various derivatives. These compounds were then structurally characterized by spectral techniques, such as IR, NMR, and mass spectrometry (Wurfer & Badea, 2021).
  • Regioselective Synthesis and Functionality :

    • A study demonstrated the regioselective synthesis of 3,4,5-trisubstituted 1,2,4-triazoles based on the compound. The lateral metalation/functionalization of this ring system was enhanced by the presence of an electron-donating methoxy group. Various electrophiles and carbon-based halides were competent for this transformation, showing the compound's versatility in synthetic organic chemistry (Mansueto et al., 2014).
  • Corrosion Inhibition :

    • Several studies have investigated triazole derivatives, including 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, as corrosion inhibitors for various metals in acidic conditions. These compounds were found to be effective in inhibiting corrosion, following Langmuir adsorption isotherm and displaying mixed-type inhibition behavior (Yadav et al., 2013).
  • Antimicrobial and Antifungal Properties :

    • Triazole derivatives have shown significant antimicrobial and antifungal properties. Modifications and substitutions on the 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol scaffold have resulted in compounds with potent activity against various bacterial and fungal strains (Moorthy et al., 2017).
  • Electrochemical Behavior :

    • The electrochemical behavior of some thiotriazoles, including derivatives of 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, was studied in aqueous-alcoholic media. The compounds exhibit diffusion-controlled irreversible oxidation peaks, providing insights into their electrochemical properties and potential applications (Fotouhi et al., 2002).

Future Directions

Mercapto-substituted 1,2,4-triazoles, such as “4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol”, are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs . Therefore, more research is needed to explore their potential therapeutic applications.

properties

IUPAC Name

4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORBDCJKXDLPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368645
Record name 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

CAS RN

14132-86-6
Record name 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Citations

For This Compound
2
Citations
N Bulut, UM Kocyigit, IH Gecibesler… - … of biochemical and …, 2018 - Wiley Online Library
Some novel derivatives of thiosemicarbazide and 1,2,4‐triazole‐3‐thiol were synthesized and evaluated for their biological activities. The title compounds were prepared starting from …
Number of citations: 92 onlinelibrary.wiley.com
TRK Reddy, C Li, X Guo, PM Fischer… - Bioorganic & medicinal …, 2014 - Elsevier
Recent target validation studies have shown that inhibition of the protein interaction between annexin A2 and the S100A10 protein may have potential therapeutic benefits in cancer. …
Number of citations: 46 www.sciencedirect.com

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